N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide
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Overview
Description
N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 1-methyl-1,2,4-triazole ring attached to a propyl chain, which is further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide typically involves the following steps:
Formation of 1-Methyl-1,2,4-triazole: This can be achieved by reacting hydrazine with formamide under acidic conditions to form 1,2,4-triazole, followed by methylation using methyl iodide.
Attachment of Propyl Chain: The 1-methyl-1,2,4-triazole is then reacted with 3-bromopropylamine to form N-(3-(1-methyl-1,2,4-triazol-3-yl)propyl)amine.
Formation of Prop-2-enamide Group: Finally, the N-(3-(1-methyl-1,2,4-triazol-3-yl)propyl)amine is reacted with acryloyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, leading to inhibition or activation of biological pathways. The prop-2-enamide group can interact with nucleophiles, facilitating covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
N-(3-(1-Methyl-1,2,4-triazol-3-yl)propyl)amine: An intermediate in the synthesis of N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide.
Prop-2-enamide: A compound with similar reactivity but lacking the triazole ring.
Uniqueness
This compound is unique due to the combination of the triazole ring and the prop-2-enamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(1-methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-3-9(14)10-6-4-5-8-11-7-13(2)12-8/h3,7H,1,4-6H2,2H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCYTMAPWNXSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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